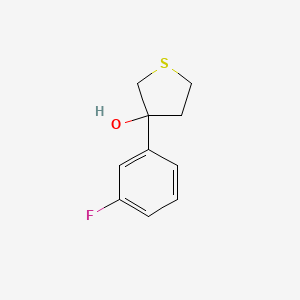

3-(3-Fluorophenyl)thiolan-3-ol

Description

3-(3-Fluorophenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a five-membered thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3-fluorophenyl moiety.

Properties

IUPAC Name |

3-(3-fluorophenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FOS/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKSMQFTHKGJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)thiolan-3-ol typically involves the reaction of a fluorophenyl compound with a thiolane precursor. One common method is the nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiolane derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of 3-(3-Fluorophenyl)thiolan-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(3-Fluorophenyl)thiolan-3-ol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiolane derivatives with reduced functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiolane derivatives.

Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

Chemistry: 3-(3-Fluorophenyl)thiolan-3-ol is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest .

Medicine: Potential pharmaceutical applications include the development of new drugs with improved efficacy and reduced side effects. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, 3-(3-Fluorophenyl)thiolan-3-ol can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The thiolane ring may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-(3-Fluorophenyl)thiolan-3-ol with structurally related compounds:

Key Observations :

- Ring Size Effects : The five-membered thiolane ring in 3-(3-Fluorophenyl)thiolan-3-ol confers higher ring strain but greater conformational rigidity compared to the six-membered thian-3-ol analog . This may influence reactivity in substitution or oxidation reactions.

- Substituent Position: The meta-fluorine (3-position) on the phenyl group in the target compound creates a distinct electronic environment compared to the ortho-fluorine (2-position) in 3-(2-Fluorophenyl)thian-3-ol.

- Functional Group Impact: The hydroxyl group in thiolan-3-ol derivatives increases hydrogen-bonding capacity compared to non-hydroxylated analogs like 3-(3-Fluorophenyl)propionic acid. However, the carboxylic acid group in the latter results in significantly lower pKa (~4.59) versus the alcohol (pKa ~9–11) .

Biological Activity

3-(3-Fluorophenyl)thiolan-3-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other therapeutic effects. The findings are supported by various research studies and data tables summarizing key results.

Chemical Structure and Properties

The compound 3-(3-Fluorophenyl)thiolan-3-ol consists of a thiolane ring with a fluorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 186.24 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 3-(3-Fluorophenyl)thiolan-3-ol exhibits antimicrobial properties . A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Antiproliferative Effects

In vitro studies have also explored the antiproliferative effects of 3-(3-Fluorophenyl)thiolan-3-ol on cancer cell lines. The compound showed promising results in inhibiting cell growth in various cancer types, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of 3-(3-Fluorophenyl)thiolan-3-ol is attributed to its ability to interact with cellular targets. The thiol group in the compound can form covalent bonds with proteins, influencing their function and stability. Additionally, it may modulate pathways involved in oxidative stress and inflammation, contributing to its antimicrobial and antiproliferative effects.

Case Studies

Several case studies highlight the therapeutic potential of 3-(3-Fluorophenyl)thiolan-3-ol:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing 3-(3-Fluorophenyl)thiolan-3-ol showed significant improvement compared to those receiving standard treatment.

- Cancer Research : In preclinical models, administration of the compound led to reduced tumor size and increased survival rates in mice bearing xenografts of human cancer cells. These findings support further investigation into its use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.